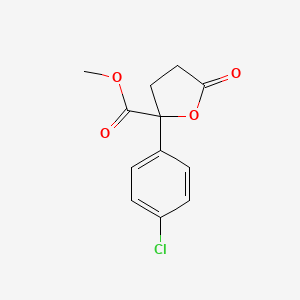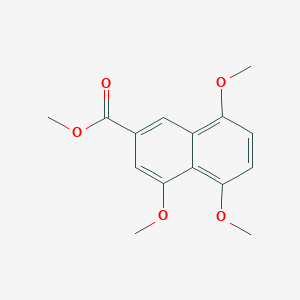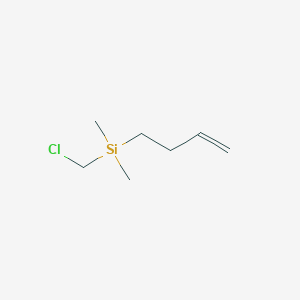
But-3-enyl-(chloromethyl)-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-enyl-(chloromethyl)-dimethylsilane is an organosilicon compound that features a silicon atom bonded to two methyl groups, a chloromethyl group, and a but-3-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-enyl-(chloromethyl)-dimethylsilane typically involves the reaction of but-3-enylmagnesium bromide with chloromethyl-dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
But-3-enyl-MgBr+ClCH2Si(CH3)2Cl→this compound+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-enyl-(chloromethyl)-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the but-3-enyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used in the presence of a catalyst or under UV light to facilitate the addition to the double bond.
Major Products Formed
Substitution Reactions: Products include azidomethyl-dimethylsilane, thiocyanatomethyl-dimethylsilane, and aminomethyl-dimethylsilane.
Addition Reactions: Products include 1,2-dibromo-but-3-enyl-(chloromethyl)-dimethylsilane and 1-chloro-2-but-3-enyl-(chloromethyl)-dimethylsilane.
Applications De Recherche Scientifique
But-3-enyl-(chloromethyl)-dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the preparation of silicon-based polymers and resins with unique properties.
Biological Studies: It can be used as a precursor for the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a coupling agent in the formulation of adhesives and sealants.
Mécanisme D'action
The mechanism of action of But-3-enyl-(chloromethyl)-dimethylsilane involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The double bond in the but-3-enyl group can participate in addition reactions, allowing the compound to form new carbon-carbon or carbon-heteroatom bonds. These reactions enable the compound to serve as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- But-3-enyl-(bromomethyl)-dimethylsilane
- But-3-enyl-(iodomethyl)-dimethylsilane
- But-3-enyl-(methoxymethyl)-dimethylsilane
Uniqueness
But-3-enyl-(chloromethyl)-dimethylsilane is unique due to the presence of the chloromethyl group, which provides a reactive site for nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds. Additionally, the but-3-enyl group offers the potential for further functionalization through addition reactions, enhancing its versatility in organic synthesis.
Propriétés
Numéro CAS |
33558-80-4 |
|---|---|
Formule moléculaire |
C7H15ClSi |
Poids moléculaire |
162.73 g/mol |
Nom IUPAC |
but-3-enyl-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C7H15ClSi/c1-4-5-6-9(2,3)7-8/h4H,1,5-7H2,2-3H3 |
Clé InChI |
LWFUCPVQVHMPIG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


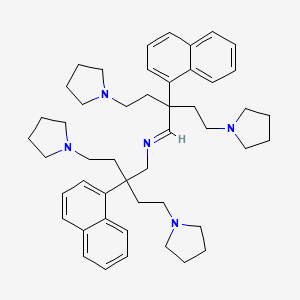
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

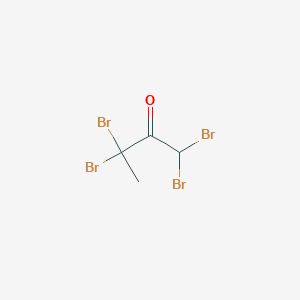

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
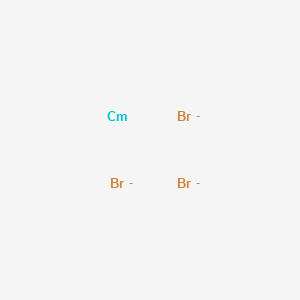
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
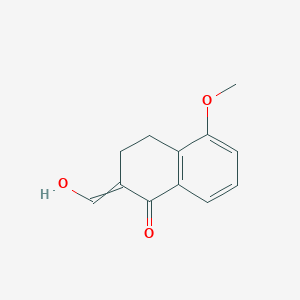
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
